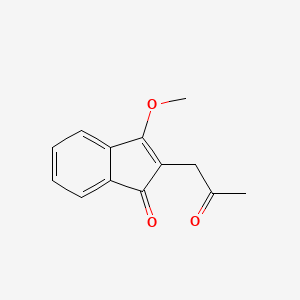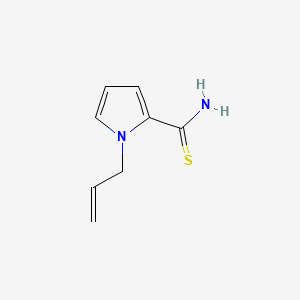
1-Allylpyrrole-2-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Allylpyrrole-2-carbothioamide is a heterocyclic compound that features a pyrrole ring substituted with an allyl group and a carbothioamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Allylpyrrole-2-carbothioamide can be synthesized through several methods. One common approach involves the reaction of pyrrole with allyl isothiocyanate under mild conditions. The reaction typically proceeds in the presence of a base such as triethylamine, which facilitates the nucleophilic attack of the pyrrole nitrogen on the isothiocyanate carbon, forming the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 1-Allylpyrrole-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbothioamide group to an amine or other reduced forms.
Substitution: The allyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
1-Allylpyrrole-2-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism by which 1-allylpyrrole-2-carbothioamide exerts its effects involves interactions with specific molecular targets. For example, its derivatives may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with cellular pathways involved in inflammation and cell proliferation, making it a potential candidate for drug development .
Comparación Con Compuestos Similares
1-Allylpyrrole-2-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
1-Allylpyrrole-2-carboxylate: Contains a carboxylate group, offering different reactivity and applications.
1-Allylpyrrole-2-thioamide: Similar to 1-allylpyrrole-2-carbothioamide but with a thioamide group.
Uniqueness: this compound is unique due to its carbothioamide group, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
101001-70-1 |
|---|---|
Fórmula molecular |
C8H10N2S |
Peso molecular |
166.25 g/mol |
Nombre IUPAC |
1-prop-2-enylpyrrole-2-carbothioamide |
InChI |
InChI=1S/C8H10N2S/c1-2-5-10-6-3-4-7(10)8(9)11/h2-4,6H,1,5H2,(H2,9,11) |
Clave InChI |
PGIUFQXXLLAUIR-UHFFFAOYSA-N |
SMILES canónico |
C=CCN1C=CC=C1C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


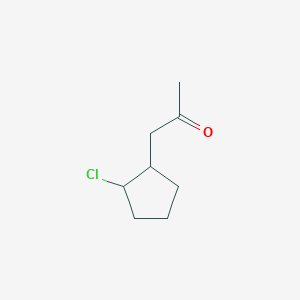
![3-[(Tetradecylamino)methyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B14328203.png)
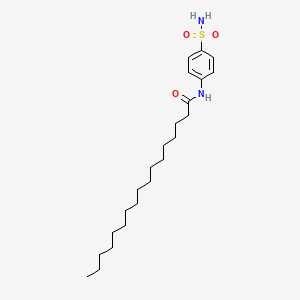
![{3-[(2-Chloroethyl)sulfanyl]propyl}benzene](/img/structure/B14328213.png)


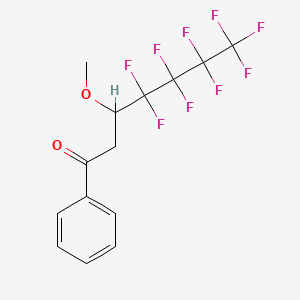
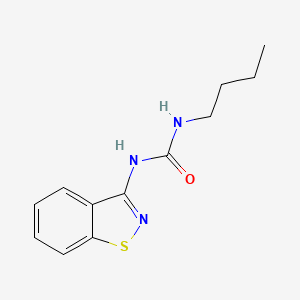
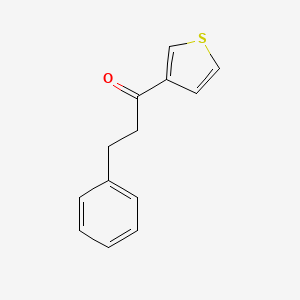
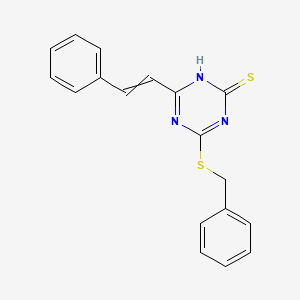


![3-[3-(Dimethylamino)-2-oxoazepan-1-yl]propanenitrile](/img/structure/B14328257.png)
